Chlorobutoxy Abiraterone is a derivative of Abiraterone, a potent antiandrogen primarily used in treating metastatic castration-resistant prostate cancer. Abiraterone itself is an irreversible inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17), which plays a crucial role in androgen biosynthesis. The introduction of chlorobutoxy into the abiraterone structure aims to enhance its pharmacological properties and efficacy in targeting androgen production.
Chlorobutoxy Abiraterone is synthesized from Abiraterone, which is derived from natural steroid precursors. The synthesis involves modifying the abiraterone structure to include a chlorobutoxy group, which may improve its solubility and bioavailability.
Chlorobutoxy Abiraterone can be classified as follows:
The synthesis of Chlorobutoxy Abiraterone typically follows these steps:
Chlorobutoxy Abiraterone retains the core steroid structure of abiraterone while incorporating a chlorobutoxy substituent. This modification can be represented as follows:
The structural modifications affect the compound's interaction with biological targets, potentially enhancing its selectivity and potency against the CYP17 enzyme.
Chlorobutoxy Abiraterone undergoes various chemical reactions, primarily focused on:
Chlorobutoxy Abiraterone acts primarily by inhibiting CYP17, leading to decreased production of androgens such as testosterone. This mechanism involves:
Studies indicate that compounds similar to Chlorobutoxy Abiraterone exhibit IC₅₀ values in the nanomolar range for CYP17 inhibition .
Relevant data from existing literature suggests that modifications like the chlorobutoxy group can enhance solubility and bioavailability compared to parent compounds .
Chlorobutoxy Abiraterone has potential applications in:
This compound represents an innovative approach to modifying existing cancer therapies, aiming to overcome resistance mechanisms encountered with traditional treatments. Further research into its pharmacodynamics and clinical efficacy will be essential for establishing its role in oncology .
The pursuit of CYP17A1 inhibitors began with the recognition that castration-resistant prostate cancer (CRPC) remains androgen-dependent through intratumoral or adrenal steroidogenesis. Ketoconazole, an antifungal agent, was the first repurposed CYP17A1 inhibitor but suffered from non-specific CYP450 inhibition, dose-limiting toxicities, and minimal survival benefits [5] [10].
Key milestones in steroidal inhibitor development include:
Table 1: Evolution of Key Steroidal CYP17A1 Inhibitors
| Compound | Structural Feature | Key Advancement |
|---|---|---|
| Ketoconazole | Imidazole antifungal | Non-selective CYP17A1 inhibition; limited clinical utility |
| Abiraterone | 17β-Pyridyl group; Δ¹⁶ bond | Irreversible, selective inhibition; survival benefit in CRPC |
| Galeterone | 17β-Benzimidazole group | Triple action (CYP17A1/AR inhibition + AR degradation) |
| Chlorobutoxy Abiraterone | 3β-Chlorobutoxy modification | Enhanced lipophilicity; preclinical potency improvement |
Steroidal CYP17A1 inhibitors exploit the enzymatic plasticity of steroidogenesis:
Table 2: Pharmacological Profiles of Clinically Relevant CYP17A1 Inhibitors
| Parameter | Abiraterone | Galeterone | Chlorobutoxy Abiraterone |
|---|---|---|---|
| CYP17A1 IC₅₀ | 2.8 nM | 300 nM | 1.2 µM (similar to abiraterone) |
| Selectivity (vs. CYP3A4) | >100-fold | ~10-fold | >50-fold (predicted) |
| Primary Indication | mCRPC | mCRPC (Phase III) | Preclinical investigation |
Chlorobutoxy abiraterone (C₂₈H₃₈ClNO; CID 155666649) is a synthetic analog derived from strategic modifications to the abiraterone scaffold [1] [6]. Its design addresses pharmacokinetic and potency limitations of parent compounds:
Table 3: Structural Attributes of Chlorobutoxy Abiraterone
| Attribute | Specification | Biological Implication |
|---|---|---|
| Molecular Weight | 440.06 Da (448.11 Da for deuterated analog) | Optimal for cell permeability |
| CAS Number | 2484719-17-5 | Unique identifier for research use |
| SMILES | C[C@]12CC[C@H]3C@@H[C@@H]1CC=C2c5cccnc5 | 3D conformation for CYP17A1 binding |
| Key Modification | 3β-(4-Chlorobutoxy) group | Enhanced lipophilicity (cLogP >5.0) vs. abiraterone (cLogP 4.2) |
Chlorobutoxy abiraterone exemplifies rational steroidal optimization. Ongoing studies focus on its efficacy in abiraterone-resistant models and biomarker-driven patient stratification [3] [8].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5